1-(Morpholin-4-ylmethyl)-3h-benzo[d]imidazole-2-thione
Description
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)-1H-benzimidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c17-12-13-10-3-1-2-4-11(10)15(12)9-14-5-7-16-8-6-14/h1-4H,5-9H2,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKJTNMQGNCQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00978290 | |
| Record name | 1-[(Morpholin-4-yl)methyl]-1H-benzimidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00978290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6268-88-8 | |
| Record name | NSC34655 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[(Morpholin-4-yl)methyl]-1H-benzimidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00978290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholin-4-ylmethyl)-3H-benzo[d]imidazole-2-thione typically involves the Mannich reaction, which is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a secondary or tertiary amine . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Mannich reaction under controlled conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Morpholin-4-ylmethyl)-3H-benzo[d]imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anti-cancer, anti-malarial, and anti-tubercular properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-ylmethyl)-3H-benzo[d]imidazole-2-thione involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its potential therapeutic effects. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological outcomes .
Comparison with Similar Compounds
Data Tables
Table 1. Key Comparative Data for Selected Compounds
Biological Activity
1-(Morpholin-4-ylmethyl)-3H-benzo[d]imidazole-2-thione is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₁₂H₁₅N₃OS and a molecular weight of approximately 249.33 g/mol. Its structure features a morpholine group attached to a benzimidazole ring with a thione functional group, which is crucial for its biological properties.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Table 1: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antitumor Properties
Research has also highlighted the anticancer potential of this compound. It has shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound's interaction with specific kinases involved in cancer progression underscores its potential as an anticancer agent.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines, including:
- MCF-7 (Breast Cancer) : IC50 = 5.1 µM
- HepG2 (Liver Cancer) : IC50 = 3.8 µM
- A549 (Lung Cancer) : IC50 = 2.4 µM
These findings suggest that the compound could serve as a lead for developing new anticancer therapies .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound may inhibit specific kinases that are critical for tumor growth and survival.
- Apoptosis Induction : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : The compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, each exhibiting unique biological activities due to differences in their substituents.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Mercapto-benzimidazole | Contains a thiol group | Exhibits different reactivity profiles |
| Benzimidazole | Lacks substituents on nitrogen atoms | More basic properties compared to thione |
| 1-(Piperidin-4-ylmethyl)-3H-benzimidazole-2-thione | Similar morpholine structure | Different pharmacological profiles |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 1-(morpholin-4-ylmethyl)-3H-benzo[d]imidazole-2-thione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation of o-phenylenediamine with a thiocarbamate derivative under acidic conditions. For example, refluxing in ethanol with a thiocarbonyl donor (e.g., CS₂ or thioamide precursors) facilitates cyclization to form the benzimidazole-2-thione core. The morpholinylmethyl group can be introduced via nucleophilic substitution or Mannich-type reactions using morpholine and formaldehyde derivatives. Optimization should focus on solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. microwave-assisted heating), and catalytic agents (e.g., p-toluenesulfonic acid) to improve yield and purity .
Q. How can spectroscopic techniques (NMR, IR) and elemental analysis validate the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The morpholine protons (δ ~2.5–3.5 ppm for N–CH₂–N/O) and aromatic protons (δ ~7.0–8.0 ppm for benzimidazole) should be distinct. The thione group (C=S) deshields adjacent carbons, visible at δ ~160–170 ppm in ¹³C NMR.
- IR : A strong C=S stretch at ~1200–1250 cm⁻¹ confirms the thione moiety.
- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., C₁₃H₁₅N₃OS: C 57.96%, H 5.61%, N 15.60%, S 11.89%) .
Q. What preliminary assays can assess the biological potential of this compound?
- Methodological Answer : Screen for antimicrobial activity using agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values with reference drugs. Prioritize dose-response studies to establish structure-activity relationships (SARs) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and supramolecular assembly of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfur in C=S, morpholine N/O).
- Molecular Dynamics (MD) : Simulate self-assembly driven by hydrogen bonds (N–H⋯S, C–H⋯O) and π-π stacking of the benzimidazole ring. Compare predicted crystal packing with experimental X-ray data .
- Docking Studies : Model interactions with biological targets (e.g., enzymes with sulfur-binding active sites) using AutoDock Vina or Schrödinger Suite .
Q. What crystallographic approaches resolve contradictions in hydrogen-bonding patterns observed in polymorphs?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Refine structures using SHELXL (for small molecules) to determine bond lengths/angles. Use ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bond networks .
- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to identify dominant supramolecular synthons. Compare polymorphs to resolve discrepancies in intermolecular interactions .
Q. How do steric and electronic effects of the morpholinylmethyl group influence metal coordination chemistry?
- Methodological Answer :
- Synthesis of Metal Complexes : React the compound with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/THF. Monitor coordination via UV-Vis (d-d transitions) and ESR (for paramagnetic metals).
- X-ray Absorption Spectroscopy (XAS) : Analyze coordination geometry (e.g., square planar vs. tetrahedral) and ligand-field splitting. Compare with DFT-optimized structures .
Q. What strategies mitigate discrepancies between theoretical and experimental spectroscopic data?
- Methodological Answer :
- Solvent Effects : Re-run NMR/IR in solvents mimicking the computational dielectric constant (e.g., DMSO vs. chloroform).
- Conformational Analysis : Use Gaussian or ORCA to model rotamers of the morpholinylmethyl group and identify the lowest-energy conformation contributing to observed spectra .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the biological activity of benzimidazole-2-thiones?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., pH, serum concentration) across studies. For example, thione tautomerization (C=S ↔ C–SH) varies with pH, altering bioavailability.
- SAR Studies : Systematically modify substituents (e.g., morpholinyl vs. piperazinyl) to isolate contributions to activity. Use ANOVA to statistically validate trends .
Q. Why do different synthetic routes yield varying crystal morphologies?
- Methodological Answer :
- Crystallization Screening : Use high-throughput platforms (e.g., Crystal16) to test solvents (polar vs. apolar) and cooling rates.
- Powder XRD : Identify dominant polymorphs and correlate with synthetic conditions (e.g., solvent polarity, nucleation time) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
